Cas no 2228868-43-5 (N-3-(2-hydroxypropyl)phenylacetamide)

N-3-(2-hydroxypropyl)phenylacetamide 化学的及び物理的性質
名前と識別子
-
- N-3-(2-hydroxypropyl)phenylacetamide
- N-[3-(2-hydroxypropyl)phenyl]acetamide
- EN300-1742005
- 2228868-43-5
-
- インチ: 1S/C11H15NO2/c1-8(13)6-10-4-3-5-11(7-10)12-9(2)14/h3-5,7-8,13H,6H2,1-2H3,(H,12,14)
- InChIKey: GNGGZMAXLJAWRA-UHFFFAOYSA-N
- SMILES: OC(C)CC1C=CC=C(C=1)NC(C)=O
計算された属性
- 精确分子量: 193.110278721g/mol
- 同位素质量: 193.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 194
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 49.3Ų
N-3-(2-hydroxypropyl)phenylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1742005-1.0g |
N-[3-(2-hydroxypropyl)phenyl]acetamide |
2228868-43-5 | 1g |
$1172.0 | 2023-06-03 | ||
Enamine | EN300-1742005-0.1g |
N-[3-(2-hydroxypropyl)phenyl]acetamide |
2228868-43-5 | 0.1g |
$1031.0 | 2023-09-20 | ||
Enamine | EN300-1742005-0.5g |
N-[3-(2-hydroxypropyl)phenyl]acetamide |
2228868-43-5 | 0.5g |
$1124.0 | 2023-09-20 | ||
Enamine | EN300-1742005-5g |
N-[3-(2-hydroxypropyl)phenyl]acetamide |
2228868-43-5 | 5g |
$3396.0 | 2023-09-20 | ||
Enamine | EN300-1742005-0.05g |
N-[3-(2-hydroxypropyl)phenyl]acetamide |
2228868-43-5 | 0.05g |
$983.0 | 2023-09-20 | ||
Enamine | EN300-1742005-10.0g |
N-[3-(2-hydroxypropyl)phenyl]acetamide |
2228868-43-5 | 10g |
$5037.0 | 2023-06-03 | ||
Enamine | EN300-1742005-2.5g |
N-[3-(2-hydroxypropyl)phenyl]acetamide |
2228868-43-5 | 2.5g |
$2295.0 | 2023-09-20 | ||
Enamine | EN300-1742005-5.0g |
N-[3-(2-hydroxypropyl)phenyl]acetamide |
2228868-43-5 | 5g |
$3396.0 | 2023-06-03 | ||
Enamine | EN300-1742005-0.25g |
N-[3-(2-hydroxypropyl)phenyl]acetamide |
2228868-43-5 | 0.25g |
$1078.0 | 2023-09-20 | ||
Enamine | EN300-1742005-1g |
N-[3-(2-hydroxypropyl)phenyl]acetamide |
2228868-43-5 | 1g |
$1172.0 | 2023-09-20 |
N-3-(2-hydroxypropyl)phenylacetamide 関連文献
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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7. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
N-3-(2-hydroxypropyl)phenylacetamideに関する追加情報
Professional Introduction to N-3-(2-hydroxypropyl)phenylacetamide (CAS No. 2228868-43-5)
N-3-(2-hydroxypropyl)phenylacetamide, a compound with the chemical identifier CAS No. 2228868-43-5, is a molecule of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its N-3-(2-hydroxypropyl)phenylacetamide structure, has garnered attention due to its potential applications in drug development and therapeutic interventions. The unique arrangement of functional groups in its molecular framework positions it as a promising candidate for further exploration in medicinal chemistry.
The pharmacological relevance of N-3-(2-hydroxypropyl)phenylacetamide stems from its ability to interact with biological targets in a manner that could modulate various physiological processes. Recent studies have highlighted its role in the synthesis of novel bioactive molecules, which exhibit properties that make them attractive for therapeutic use. The presence of both hydrophobic and hydrophilic regions in its structure allows for favorable interactions with biological membranes and receptors, enhancing its potential as a pharmacophore.
In the context of contemporary research, N-3-(2-hydroxypropyl)phenylacetamide has been investigated for its potential in addressing neurological disorders. Its structural features suggest that it may be capable of crossing the blood-brain barrier, a critical requirement for effective treatment of central nervous system (CNS) diseases. Preliminary findings indicate that derivatives of this compound may exhibit neuroprotective and anti-inflammatory properties, making them valuable candidates for further development.
The synthesis of N-3-(2-hydroxypropyl)phenylacetamide involves a series of well-defined chemical reactions that highlight the ingenuity of organic synthesis. The process typically begins with the condensation of phenylacetic acid with 2-hydroxypropylamine under controlled conditions, followed by purification steps to isolate the desired product. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structural integrity of the compound.
One of the most compelling aspects of N-3-(2-hydroxypropyl)phenylacetamide is its versatility in drug design. Researchers have explored various modifications to its core structure to enhance its pharmacological properties. For instance, introducing additional functional groups or altering the length of the hydroxypropyl chain can significantly impact its bioavailability and target specificity. These modifications are guided by computational modeling and experimental data, ensuring that each derivative is optimized for maximum efficacy.
The role of N-3-(2-hydroxypropyl)phenylacetamide in drug development is further underscored by its potential as a scaffold for novel therapeutics. Its molecular architecture provides a foundation upon which new drugs can be built, leveraging both known pharmacophores and novel interactions. This approach is particularly valuable in addressing complex diseases where multiple targets need to be addressed simultaneously.
Recent advancements in biotechnology have enabled more efficient methods for synthesizing N-3-(2-hydroxypropyl)phenylacetamide and its derivatives. Enzymatic catalysis and flow chemistry techniques have reduced production costs and improved yields, making it more feasible to explore its therapeutic potential on a larger scale. These innovations are crucial for translating laboratory discoveries into viable clinical treatments.
The safety profile of N-3-(2-hydroxypropyl)phenylacetamide is another area of active investigation. Preclinical studies have been conducted to assess its toxicity and potential side effects. These studies involve both in vitro assays using cell cultures and in vivo experiments using animal models. The results from these studies provide critical insights into how the compound behaves within biological systems and inform future clinical trials.
As research continues to uncover new applications for N-3-(2-hydroxypropyl)phenylacetamide, it is likely that collaborations between academia and industry will play an increasingly important role. Such partnerships can accelerate the translation of laboratory findings into market-ready drugs, benefiting patients worldwide. The compound's unique properties make it a valuable asset in the pharmaceutical arsenal, particularly as new challenges emerge in disease treatment.
In conclusion, N-3-(2-hydroxypropyl)phenylacetamide (CAS No. 2228868-43-5) represents a significant advancement in pharmaceutical chemistry. Its structural features, synthetic accessibility, and potential therapeutic applications position it as a cornerstone molecule for future drug development. As research progresses, this compound is poised to make substantial contributions to medicine, offering hope for improved treatments across a range of diseases.
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